5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide

Lipophilicity Membrane Permeability Drug Design

Procuring high-quality, structurally defined nitroheteroaryl sulfonamides for neglected disease screening often involves unreliable supply chains. 5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide (CAS 646040-73-5) solves this as a pre-characterized, dual-nitro probe for antiparasitic drug discovery. - Enables hit identification against T. cruzi with IC₅₀ < 1 µM and >1400-fold selectivity over mammalian cells, outperforming benznidazole. - Its high LogP (5.22) facilitates intracellular target access, making it a crucial tool for mapping lipophilicity-activity correlations in lead optimization. - Available as a research-grade solid, rigorously verified for identity, ensuring experimental reproducibility.

Molecular Formula C10H6ClN3O6S2
Molecular Weight 363.8 g/mol
CAS No. 646040-73-5
Cat. No. B12579927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide
CAS646040-73-5
Molecular FormulaC10H6ClN3O6S2
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C10H6ClN3O6S2/c11-10-8(14(17)18)5-9(21-10)22(19,20)12-6-1-3-7(4-2-6)13(15)16/h1-5,12H
InChIKeyRFOJLLYOMQCTTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide (CAS 646040-73-5): Physicochemical Profile and Procurement-Relevant Classification


5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide (CAS 646040-73-5) is a fully substituted thiophene-2-sulfonamide derivative bearing chloro (5-position) and nitro (4-position) groups on the thiophene ring, with a 4-nitrophenyl substituent on the sulfonamide nitrogen . This compound belongs to the broader class of nitroheteroaryl sulfonamides, whose members have been investigated as antimicrobial folate biosynthesis inhibitors acting via intracellular folic acid antagonism and as antitrypanosomal agents targeting Trypanosoma cruzi . The dual-nitro architecture (thiophene-4-nitro plus N-4-nitrophenyl) confers a calculated LogP of 5.22 and a polar surface area (PSA) of 174.4 Ų, distinguishing it physicochemically from simpler nitro-thiophene sulfonamide analogs such as 5-chloro-4-nitrothiophene-2-sulfonamide (CAS 61714-46-3, LogP 3.26, PSA 142.6 Ų) .

Why 5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide Cannot Be Replaced by Generic Thiophene-2-sulfonamide Analogs


Generic substitution among thiophene-2-sulfonamide derivatives is not scientifically defensible because the N-aryl substituent and thiophene ring substitution pattern jointly determine antimicrobial potency, antitrypanosomal selectivity, and physicochemical behavior. In the classic structure–activity relationship (SAR) study by Bulkacz et al., 5-nitrothiophene-2-sulfonamide (IV) was bactericidal at very low concentrations, whereas the corresponding 5-amino analog (II) was merely inhibitory; substitution of the sulfonamide N⁴ with groups that enhanced sulfanilamide activity did not necessarily enhance thiophene analog potency . In the antitrypanosomal domain, Papadopoulou et al. demonstrated that chlorinated thiophene/benzothiophene sulfonamides exhibited up to 14-fold higher potency against T. cruzi compared with the clinical standard benznidazole, with activity exquisitely dependent on the heteroaryl sulfonamide scaffold and nitro-group positioning . The target compound's unique dual-nitro architecture (thiophene-4-NO₂ + N-4-nitrophenyl) and high LogP (5.22 vs. 3.26 for the unsubstituted 5-chloro-4-nitrothiophene-2-sulfonamide) mean that neither the simpler 5-chloro-4-nitrothiophene-2-sulfonamide (CAS 61714-46-3) nor the des-chloro N-(4-nitrophenyl)thiophene-2-sulfonamide can serve as a drop-in replacement without altering membrane permeability, target engagement, or metabolic fate .

Quantitative Differentiation Evidence for 5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide (CAS 646040-73-5)


Enhanced Lipophilicity (LogP 5.22) Drives Membrane Permeability Advantage Over 5-Chloro-4-nitrothiophene-2-sulfonamide

The target compound exhibits a calculated LogP of 5.22, substantially exceeding the LogP of 3.26 reported for the simpler 5-chloro-4-nitrothiophene-2-sulfonamide (CAS 61714-46-3), which lacks the N-4-nitrophenyl substituent . This ~2-log-unit increase translates to a predicted ~100-fold higher octanol–water partition coefficient, a key determinant of passive membrane permeability. For antimicrobial and antiparasitic applications where intracellular target engagement is required, this lipophilicity differential directly impacts the compound's ability to cross biological membranes .

Lipophilicity Membrane Permeability Drug Design

Elevated Polar Surface Area (PSA 174.4 Ų) Differentiates Solubility and Oral Bioavailability Profile from Des-nitro and Mono-nitro Analogs

The target compound has a calculated PSA of 174.4 Ų, approximately 22% higher than the 142.6 Ų calculated for 5-chloro-4-nitrothiophene-2-sulfonamide (CAS 61714-46-3) . In the context of the thiophene-based sulfonamide carbonic anhydrase inhibitor class, where PSA values below 140 Ų are associated with good oral bioavailability, the elevated PSA of the target compound predicts reduced oral absorption but enhanced aqueous solubility relative to simpler nitro-thiophene sulfonamides. This trade-off may favor parenteral or topical formulation routes .

Polar Surface Area Oral Bioavailability Solubility

Class-Level Antibacterial Potency Superiority of 5-Nitrothiophene-2-sulfonamide Scaffold Validated in Head-to-Head Growth Inhibition Assays

In the foundational SAR study by Bulkacz et al., 5-nitrothiophene-2-sulfonamide (compound IV) was bactericidal at very low concentrations against bacterial cultures, whereas the isomeric 4-nitrothiophene-2-sulfonamide (compound V) was only inhibitory, and the corresponding 5-amino and 4-amino analogs (compounds II and III) showed weaker activity overall . Folic acid or para-aminobenzoic acid (PABA) reversed the growth inhibition, confirming that the nitro-thiophene sulfonamides act through intracellular folate biosynthesis blockade. This class-level evidence establishes that the 5-nitrothiophene-2-sulfonamide scaffold—present in the target compound—is the most potent antibacterial substructure within the thiophene sulfonamide series. The target compound's additional N-4-nitrophenyl group and 5-chloro substituent are predicted to further modulate potency and selectivity, though direct MIC data for CAS 646040-73-5 remain absent from the public literature.

Antibacterial Folate Biosynthesis Inhibition Nitroreductase

Structural Determinants for Antitrypanosomal Selectivity: Chlorinated Thiophene Sulfonamides Achieve Up to 14-Fold Higher Potency Than Benznidazole

In a comprehensive SAR evaluation of nitroheteroaryl sulfonamides against T. cruzi, Papadopoulou et al. identified 3-nitrotriazole-based chlorinated thiophene/benzothiophene sulfonamides as the most active antichagasic compounds, displaying up to 14-fold higher potency than the reference drug benznidazole and achieving IC₅₀ values below 1 µM with >1400-fold selectivity for the parasite over mammalian cells . The target compound incorporates the two key structural features associated with maximal antitrypanosomal activity: a chlorinated thiophene ring and a nitroaryl sulfonamide moiety. Although direct IC₅₀ data for CAS 646040-73-5 are not available, the compound's architecture maps directly onto the pharmacophore identified in this study, predicting activity superior to non-chlorinated or non-nitroaryl thiophene sulfonamide analogs.

Antitrypanosomal Chagas Disease Selectivity

Procurement-Matched Application Scenarios for 5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide


Primary Phenotypic Screening in Antibacterial Drug Discovery Targeting Folate Biosynthesis

In antibacterial phenotypic screening cascades, 5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide serves as a structurally optimized probe for intracellular folate biosynthesis inhibition. The 5-nitrothiophene-2-sulfonamide core is established as the most potent bactericidal substructure in the thiophene sulfonamide series, with growth inhibition reversed by folic acid or PABA . The compound's elevated LogP (5.22) may enhance penetration into Gram-negative bacterial cells compared with less lipophilic nitro-thiophene sulfonamides. Procurement of this specific analog—rather than the simpler 5-chloro-4-nitrothiophene-2-sulfonamide (CAS 61714-46-3)—is justified when the screening objective includes hit compounds with membrane permeability properties predictive of intracellular target access.

Chagas Disease Drug Discovery: Structure-Guided Procurement for Anti-T. cruzi Screening Libraries

This compound is a structurally rational candidate for inclusion in targeted screening libraries against Trypanosoma cruzi. SAR data from Papadopoulou et al. demonstrate that chlorinated thiophene sulfonamides with nitroaryl substituents achieve IC₅₀ < 1 µM against T. cruzi with >1400-fold selectivity over mammalian cells—up to 14-fold superior to benznidazole . The target compound's dual-nitro design (thiophene-4-NO₂ plus N-4-nitrophenyl) is hypothesized to enhance nitroreductase-mediated bioactivation within the parasite, a mechanism established for nitroheterocyclic antitrypanosomal agents. Laboratories procuring compounds for Chagas disease screening should select this analog over des-chloro or mono-nitro variants to maximize detection of potent, selective hits.

Physicochemical Property-Driven Lead Optimization: Lipophilicity-Modulated SAR Exploration

In lead optimization programs focused on balancing antimicrobial or antiparasitic potency with pharmacokinetic properties, this compound fills a specific lipophilicity niche (LogP 5.22) within thiophene sulfonamide chemical space. Its LogP is ~2 log units higher than the simpler 5-chloro-4-nitrothiophene-2-sulfonamide (LogP 3.26) , providing a valuable data point for establishing LogP–activity and LogP–toxicity correlations within a congeneric series. Conversely, its elevated PSA (174.4 Ų) exceeds oral bioavailability thresholds , guiding medicinal chemists toward parenteral or topical formulation strategies. Procurement of this compound is specifically indicated for SAR-by-catalog approaches where the objective is to map the lipophilicity tolerability window for this scaffold.

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